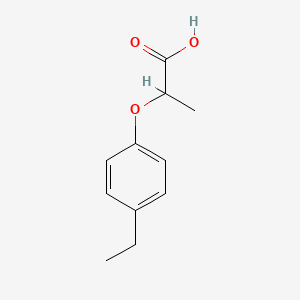

2-(4-Ethylphenoxy)propanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)propanoic acid typically involves the reaction of 4-ethylphenol with propanoic acid under specific conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include:

Temperature: Elevated temperatures to accelerate the reaction.

Catalysts: Acidic or basic catalysts to promote esterification.

Solvents: Organic solvents like toluene or ethanol to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

Continuous Flow Systems: To ensure a steady production rate.

Purification Steps: Including distillation and crystallization to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Ethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

Oxidation Products: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.

Reduction Products: 4-ethylphenol, ethylbenzene.

Substitution Products: 4-chlorophenoxypropanoic acid, 4-bromophenoxypropanoic acid.

Applications De Recherche Scientifique

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of 2-(4-Ethylphenoxy)propanoic acid. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The compound has demonstrated significant free radical scavenging activity in vitro, suggesting its potential as a therapeutic agent .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit promising anticancer activities. For instance, compounds related to this structure have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as A549 (non-small cell lung cancer). Results indicate that certain derivatives can reduce cell viability significantly, highlighting their potential as candidates for further drug development .

Agricultural Applications

This compound serves as an intermediate in the synthesis of herbicides. Its derivatives are utilized in developing phenoxypropionic acid herbicides, which are effective against a broad spectrum of weeds while being selective for crops. The synthesis methods have been optimized to produce these herbicides with high purity and efficacy, making them valuable in modern agricultural practices .

Material Science Applications

The compound's unique chemical structure allows it to be explored in the development of new materials. Research indicates that it can be used to synthesize polymers with desirable properties such as increased thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and other industrial products .

Mécanisme D'action

The mechanism of action of 2-(4-Ethylphenoxy)propanoic acid involves its interaction with specific molecular targets. It acts by:

Binding to Proteins: Modulating protein functions and interactions.

Pathway Involvement: Participating in metabolic and signaling pathways.

Enzyme Inhibition: Inhibiting specific enzymes to alter biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-2-(4-methylphenoxy)propanoic acid

- 2-(2-methylphenoxy)propanoic acid

- 2-(2-tert-Butyl-5-methylphenoxy)propanoic acid

- 2-(4-Formylphenoxy)propanoic acid

- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

- 2-(4-fluorophenoxy)propanoic acid

- 2-(Ethylthio)propanoic acid

- 3-(2-ethylphenoxy)propanoic acid

- 2-((2-isopropyl-5-methylphenoxy)acetyl)hydrazono)propanoic acid

- 2-(phenylsulfanyl)propanoic acid .

Uniqueness

2-(4-Ethylphenoxy)propanoic acid is unique due to its specific ethyl group substitution on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research and industrial applications .

Activité Biologique

2-(4-Ethylphenoxy)propanoic acid, an organic compound with the molecular formula C₁₁H₁₄O₂, has garnered attention in medicinal chemistry due to its potential biological activities, particularly concerning inflammation and enzyme interactions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a 4-ethylphenyl group substitution at the second position. Its hydrophobic nature allows it to interact effectively with biological systems, making it a subject of interest for therapeutic applications. The structure is essential for its activity, influencing how it binds to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Solubility | Low in water |

| Melting Point | Not specified |

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory enzymes and cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The compound's selective binding to specific enzymes enhances its efficacy as an anti-inflammatory agent.

Enzyme Interactions

The compound interacts with various enzymes involved in metabolic pathways. Its hydrophobic characteristics enable it to bind within enzyme active sites, influencing their activity. This interaction is crucial for understanding how the compound can be utilized in drug development targeting specific metabolic pathways .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Inflammation : A study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, highlighting its potential use in chronic inflammatory conditions.

- Enzyme Inhibition : Another investigation revealed that this compound inhibited cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests that the compound could serve as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- Cytotoxicity Assessment : Research assessing cytotoxicity indicated that the compound had selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, suggesting its potential as an anticancer agent .

Applications in Drug Development

Given its biological activities, this compound is being explored as a scaffold for developing new drugs targeting inflammation and cancer. Its structural properties allow for modifications that can enhance efficacy and reduce side effects.

Table 2: Potential Applications

| Application | Description |

|---|---|

| Anti-inflammatory agents | Development of new NSAIDs for chronic inflammation |

| Cancer therapeutics | Exploration as a selective anticancer agent |

| Enzyme inhibitors | Targeting specific metabolic pathways |

Propriétés

IUPAC Name |

2-(4-ethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZYRPFCAFFXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397052 | |

| Record name | 2-(4-ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99761-31-6 | |

| Record name | 2-(4-ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.